
3,5,6-trifluoro-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trifluoro-3H-pyridin-2-one is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trifluoro-3H-pyridin-2-one typically involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction yields the desired compound in good yield. Further treatment with 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours results in high yields .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve similar synthetic routes but on a larger scale. The use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trifluoro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive, but it can still undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide is commonly used as a reagent for substitution reactions.
Oxidation and Reduction: Palladium on carbon (Pd/C) and ammonium formate are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium methoxide yields the desired fluorinated pyridine derivative .
Scientific Research Applications
3,5,6-Trifluoro-3H-pyridin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5,6-trifluoro-3H-pyridin-2-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the aromatic ring influences the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoropyridine: Another fluorinated pyridine derivative with similar properties.
3-Chloro-2,4,5,6-Tetrafluoropyridine: A related compound used in similar synthetic routes.
Uniqueness: 3,5,6-Trifluoro-3H-pyridin-2-one is unique due to its specific substitution pattern and the presence of three fluorine atoms in the aromatic ring. This unique structure imparts distinct physical, chemical, and biological properties to the compound, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C5H2F3NO |
|---|---|
Molecular Weight |
149.07 g/mol |
IUPAC Name |
3,5,6-trifluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H2F3NO/c6-2-1-3(7)5(10)9-4(2)8/h1,3H |
InChI Key |
KEJUQBUQRBYIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=O)C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


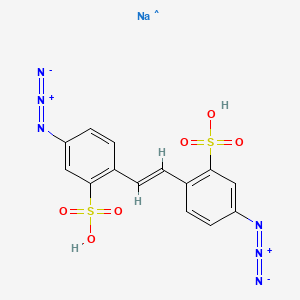
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B12350127.png)
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)
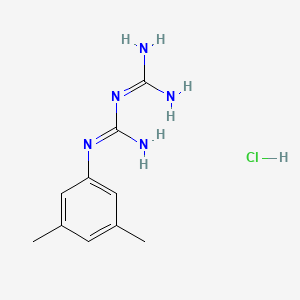
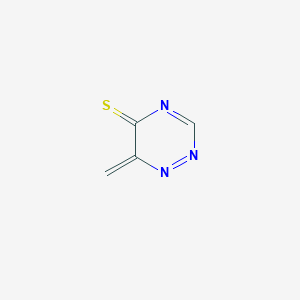
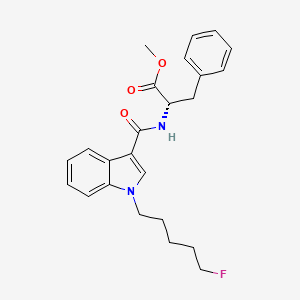

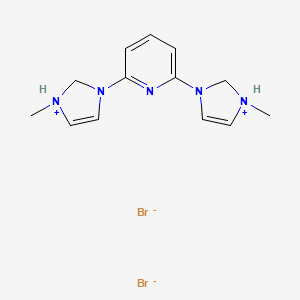
![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12350180.png)

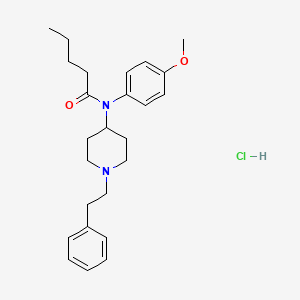
![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
